1-Methylisoquinolin-8-ol
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Overview
Description
1-Methylisoquinolin-8-ol is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylisoquinolin-8-ol can be synthesized through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch synthesis, which uses aromatic aldehydes and aminoacetals as starting materials and involves cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methylisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone derivative.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the isoquinoline ring.
Scientific Research Applications
1-Methylisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methylisoquinolin-8-ol can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the methyl and hydroxyl groups.
1-Methylisoquinoline: Similar to this compound but without the hydroxyl group.
8-Hydroxyisoquinoline: Similar but lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylisoquinolin-8-ol |
InChI |
InChI=1S/C10H9NO/c1-7-10-8(5-6-11-7)3-2-4-9(10)12/h2-6,12H,1H3 |
InChI Key |
WSKLUHZAKVWCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)O |
Origin of Product |
United States |
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